![molecular formula C10H12ClN3O2 B1488736 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole CAS No. 2090294-29-2](/img/structure/B1488736.png)
3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole
Overview
Description
3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole, also known as TBCO, is a heterocyclic organic compound that has been of interest to scientists due to its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. TBCO is a five-membered ring structure composed of an oxygen atom, two nitrogen atoms, and two carbon atoms. The nitrogen atoms form an isoxazole ring, while the two carbon atoms are connected to a chloromethyl group. TBCO has been studied for its unique properties and potential applications.
Scientific Research Applications
3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been studied for its potential applications in various scientific fields. In medicinal chemistry, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been used as a starting material for the synthesis of various biologically active compounds such as inhibitors of the enzyme thymidine kinase, which is involved in DNA replication. In material science, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been used to synthesize polymers with interesting properties such as high thermal stability and low water solubility. In biochemistry, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been used to synthesize inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Mechanism of Action
The mechanism of action of 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the formation of a covalent bond between the nitrogen atoms of the isoxazole ring and the chloromethyl group. This bond is thought to be responsible for the biological activity of 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole, as it is believed to interact with various enzymes and other proteins.
Biochemical and Physiological Effects
3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been studied for its potential effects on biochemical and physiological processes. It has been found to inhibit the enzyme thymidine kinase, which is involved in DNA replication, and the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has been found to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable under a wide range of conditions. In addition, it is non-toxic and has a low environmental impact. However, 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole is also relatively expensive and has a limited shelf life.
Future Directions
Future research on 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole could focus on its potential applications in various fields such as medicinal chemistry, material science, and biochemistry. For example, further research could be conducted to explore its potential as an inhibitor of various enzymes, its potential as a starting material for the synthesis of polymers, and its potential as an inhibitor of the enzyme acetylcholinesterase. In addition, further research could be conducted to explore the mechanism of action of 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole and to develop more efficient synthesis methods. Finally, further research could be conducted to explore the potential toxicity and environmental impact of 3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole.
properties
IUPAC Name |
3-(5-tert-butyl-1,2-oxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2/c1-10(2,3)7-4-6(13-15-7)9-12-8(5-11)16-14-9/h4H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFWHSWHILZYAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-(Tert-butyl)isoxazol-3-yl)-5-(chloromethyl)-1,2,4-oxadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.